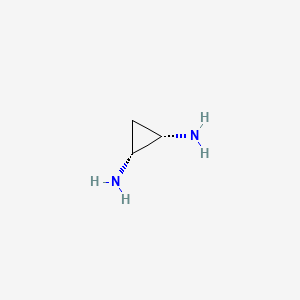

cis-Cyclopropane-1,2-diamine

Description

Significance of Vicinal Diamines in Organic Chemistry and Catalysis

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is of paramount importance in chemistry for several reasons. nih.gov They are prevalent in a wide array of biologically active molecules and pharmaceuticals, where the diamine structure is often crucial for the molecule's therapeutic effect. nih.govbohrium.com

In the realm of synthetic chemistry, chiral vicinal diamines are highly prized as ligands for transition metal catalysts and as organocatalysts themselves. nih.govacs.orgrsc.org Their ability to coordinate with metal centers through both nitrogen atoms creates a stable chelate ring. When the diamine ligand is chiral, it can effectively transfer its stereochemical information to the catalytic process, enabling the synthesis of single-enantiomer products in what is known as asymmetric catalysis. acs.orgiastate.edu This level of control is critical in the pharmaceutical industry, where often only one enantiomer of a drug is active or safe. Furthermore, vicinal diamines are versatile synthetic intermediates, readily transformed into other functional groups and incorporated into larger, more complex molecular architectures. scispace.com

The Unique Structural and Stereochemical Attributes of Cyclopropane-1,2-diamines

Cyclopropane-1,2-diamines stand out from other vicinal diamines due to the geometric constraints imposed by the three-membered cyclopropane (B1198618) ring. This small ring is highly strained, with C-C-C bond angles forced to be approximately 60° instead of the ideal tetrahedral angle of 109.5°. harvard.edu This strain and the resulting bonding arrangement (often described by the Walsh model) give the cyclopropane ring electronic properties that are somewhat analogous to a carbon-carbon double bond. harvard.edu

The key feature of cyclopropane-1,2-diamines is their conformational rigidity. Unlike acyclic or larger-ring diamines that can adopt multiple conformations, the substituents on a cyclopropane ring are locked into specific spatial positions. This leads to two distinct diastereomers: cis and trans. In the cis-isomer, both amino groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces.

This fixed geometry has profound implications for its role as a ligand. The cis configuration forces the two nitrogen atoms into close proximity, with a reported nitrogen-nitrogen distance of about 2.93 Ångstroms. This spacing is ideal for chelating to a single metal center, forming a stable five-membered ring. This pre-organized arrangement enhances its binding affinity and creates a well-defined and predictable coordination sphere around the metal, which is highly advantageous for asymmetric catalysis. In contrast, the nitrogen atoms in the trans-isomer are much farther apart (approximately 3.81 Ångstroms), making chelation to a single metal difficult and favoring bridging between two metal centers.

Overview of Research Trajectories for cis-Cyclopropane-1,2-diamine

Research involving this compound has primarily focused on harnessing its unique stereochemical properties for applications in synthesis and catalysis. The main research trajectories include:

Asymmetric Catalysis : A significant area of investigation is the use of chiral derivatives of this compound as ligands for transition metals like ruthenium, rhodium, and iron. iastate.eduacs.org These chiral ligands are employed to induce stereoselectivity in a variety of reactions, including asymmetric cyclopropanation and hydrogenation, aiming to produce enantiomerically pure compounds. iastate.eduacs.org The rigidity of the cyclopropane backbone provides a stable chiral environment that can effectively control the stereochemical outcome of the reaction.

Synthesis of Complex Molecules : The compound serves as a chiral building block for the synthesis of more complex organic molecules, including potential pharmaceuticals and biologically active compounds. aaronchem.com Its defined stereochemistry allows for the construction of molecules with multiple, precisely controlled stereocenters. acs.org

Coordination Chemistry : Studies have explored the coordination behavior of this compound with various transition metals, such as platinum and palladium. The focus is on understanding how the cis configuration and the electronic properties of the strained ring influence the structure, stability, and reactivity of the resulting metal complexes. These fundamental studies are crucial for the rational design of new catalysts.

Synthetic Methodology : Developing efficient and stereoselective methods to synthesize this compound itself, as well as its derivatives, is an ongoing research effort. rsc.org This includes methods like Michael Initiated Ring Closure (MIRC) reactions and organophotoredox-catalyzed cycloadditions to create the cyclopropane ring with the desired cis stereochemistry. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-cyclopropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBSLFFVASXRY-WSOKHJQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis Cyclopropane 1,2 Diamine and Its Derivatives

Chemoenzymatic Synthetic Routes and Enantioselective Resolution Strategies

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful tools for the preparation of enantiomerically pure cyclopropane (B1198618) derivatives. nih.govrochester.edu These methods often involve the enzymatic resolution of racemic mixtures or the enzymatic synthesis of a chiral core that can be further elaborated through chemical reactions. nih.gov

Enzymatic Resolution of cis-Cyclopentane-1,2-diamine (B3003292) Derivatives

While direct enzymatic resolution of cis-cyclopropane-1,2-diamine is not extensively documented, studies on analogous cis-cyclopentane-1,2-diamine derivatives provide valuable insights into potential strategies. Lipase B from Candida antarctica has been shown to be an effective catalyst for the enantioselective acetylation of various (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. nih.gov This enzymatic process can proceed as a simple kinetic resolution or a dynamic kinetic resolution (DKR), depending on the nature of the alkoxycarbonyl protecting group. nih.gov For instance, the Boc-derivative undergoes kinetic resolution, while derivatives with Cbz-, Alloc-, and ethoxycarbonyl groups participate in a DKR process facilitated by the intramolecular migration of the alkoxycarbonyl group. nih.gov This migration allows for in-situ racemization of the unreacted enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product.

The general scheme for the enzymatic resolution of cis-cyclopentane-1,2-diamine derivatives can be represented as follows:

(±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamine + Acetylating Agent --(Lipase B)--> (+)-cis-N-acetyl-N'-(alkoxycarbonyl)cyclopentane-1,2-diamine + (-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamine

This enzymatic approach highlights a viable strategy that could potentially be adapted for the resolution of appropriately protected this compound derivatives.

Chiral Resolution Techniques for Diamine Precursors

Chiral resolution is a fundamental technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, such as tartaric acid. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent can be removed to yield the pure enantiomers of the diamine.

Another powerful technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.gov This method has been successfully applied to the enantiomeric resolution of racemic mixtures of trans-1,2-disubstituted cyclopropanes. nih.gov The separation is based on the differential interactions (e.g., dipole-dipole, hydrogen bonding, and π-π interactions) between the enantiomers and the chiral stationary phase. nih.gov This technique could be a valuable tool for the analytical and preparative scale separation of chiral this compound precursors.

Stereoselective Cyclopropanation Approaches for cis-Diamine Precursors

The direct construction of the cyclopropane ring with the desired cis-stereochemistry is a highly efficient strategy. Transition metal-catalyzed cyclopropanation reactions are among the most powerful methods for achieving this transformation. univasf.edu.brnih.gov

Transition Metal-Catalyzed Cyclopropanation for cis-Selectivity

A variety of transition metals, including rhodium, iron, copper, and palladium, have been shown to catalyze the cyclopropanation of alkenes with diazo compounds. univasf.edu.brwikipedia.org The stereoselectivity of these reactions, particularly the cis/trans ratio of the resulting cyclopropane, can be influenced by the choice of metal catalyst, the ligands, the solvent, and the substituents on both the alkene and the diazo compound. iastate.eduresearchgate.net

Recent advancements have focused on developing catalysts that favor the formation of the cis-cyclopropane isomer. For instance, a modular and highly enantioselective method for obtaining cis-diarylcyclopropanes from olefins and redox-active carbenes has been developed. acs.org This approach utilizes an electron donor–acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters, which are activated by visible light without the need for a photocatalyst. acs.org

Rhodium(I)-Catalyzed Stereoselective Cyclopropanation Reactions

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are widely used catalysts for cyclopropanation reactions. wikipedia.org The mechanism generally involves the formation of a rhodium carbene intermediate, which then reacts with an alkene in a concerted manner to form the cyclopropane ring. wikipedia.orgnih.gov The stereochemistry of the alkene is typically retained during this process. wikipedia.org

The diastereoselectivity of rhodium-catalyzed cyclopropanations can be tuned. For example, in reactions of diazoacetates with olefins, increasing the steric bulk of the ester group can lead to higher diastereoselectivity for the (E)-cyclopropane. wikipedia.org Furthermore, using more electron-donating ligands on the rhodium catalyst, such as acetamide (B32628) instead of acetate (B1210297), can also enhance diastereoselectivity. wikipedia.org Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, have been developed for highly enantioselective cyclopropanation reactions. wikipedia.orgnih.govnih.gov

The following table summarizes the effect of the catalyst on the stereoselectivity of a model rhodium-catalyzed cyclopropanation reaction:

| Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) |

| Rh₂(OAc)₄ | Varies with substrate | N/A |

| Rh₂(S-DOSP)₄ | Varies with substrate | High |

| Rh₂(S-TCPTAD)₄ | High for electron-deficient alkenes | Up to 98% nih.gov |

This table is illustrative and specific outcomes depend on the reactants and conditions.

Iron(II) Complex-Catalyzed cis-Cyclopropanation

Iron complexes have emerged as attractive catalysts for cyclopropanation due to iron's low cost and low toxicity. iastate.edu Iron(II) porphyrin complexes can catalyze the cyclopropanation of styrene (B11656) with aryldiazomethanes. iastate.eduacs.org Interestingly, the stereoselectivity of this reaction can be reversed depending on the diazoalkane used. iastate.eduacs.org While p-tolyldiazomethane yields predominantly trans-cyclopropanes, the use of mesityldiazomethane leads to a reversal of selectivity, favoring the cis-cyclopropane product. iastate.eduacs.org This change in selectivity is attributed to π-π interactions between the aromatic rings in the transition state. iastate.edu

The stereoselectivity of iron(II) porphyrin-catalyzed cyclopropanation can be further enhanced by conducting the reaction at low temperatures or by using sterically bulky porphyrin ligands. iastate.eduacs.org

The table below illustrates the influence of the diazoalkane on the stereoselectivity of iron-catalyzed cyclopropanation of styrene:

| Diazoalkane | Major Product | Diastereomeric Ratio (cis:trans) |

| p-Tolyldiazomethane | trans | Up to 1:17 iastate.eduacs.org |

| Mesityldiazomethane | cis | Up to 2.9:1 iastate.eduacs.org |

Data is for the cyclopropanation of styrene catalyzed by (TTP)Fe. iastate.edu

Organocatalytic Enantioselective Cascade Reactions Leading to Chiral Cyclopropanes

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts. A notable example is the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.orgacs.orgunl.pt This reaction, catalyzed by a chiral diphenylprolinol TMS ether in the presence of a base like 2,6-lutidine, efficiently constructs highly functionalized chiral cyclopropanes. organic-chemistry.orgacs.org

This cascade process is remarkable for its efficiency, forming two new carbon-carbon bonds, two stereogenic centers, and one quaternary carbon center in a single operation. acs.orgunl.pt The reaction proceeds with high levels of both enantio- (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.orgacs.org The mechanism involves the activation of the unsaturated aldehyde by the chiral amine catalyst to form an iminium ion, which then undergoes a Michael addition with the bromomalonate. This is followed by an intramolecular alkylation to close the cyclopropane ring. unl.pt Interestingly, altering the base from 2,6-lutidine to sodium acetate can lead to a spontaneous, stereoselective ring-opening of the cyclopropane product. organic-chemistry.orgunl.pt

| Catalyst | Reactants | Key Outcomes |

| Chiral diphenylprolinol TMS ether | α,β-Unsaturated aldehydes, Bromomalonates | High enantio- (90-98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.orgacs.org |

Modular Enantioselective Photodecarboxylation for cis-Cyclopropane Formation

Photochemical methods offer unique pathways for chemical transformations. A recently developed modular and highly enantioselective method for synthesizing cis-diarylcyclopropanes utilizes a self-sensitized stereoselective photodecarboxylation process. nih.govacs.orgnih.govchemrxiv.org This approach is based on the formation of an electron donor-acceptor (EDA) complex between a 2-substituted benzothiazoline (B1199338) and an N-hydroxyphthalimide (NHPI) ester derived from a diazo compound. nih.govacs.org

Upon activation with visible light, and without the need for an external photocatalyst, the benzothiazoline reagent serves multiple roles: as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid. nih.govnih.govchemrxiv.org This system allows for the asymmetric transfer of a variety of aromatic fragments to olefins, leading to cis-cyclopropane products decorated with diverse functionalities. nih.gov The process can be telescoped into a one-pot method, starting from olefins and redox-active diazo compounds. acs.org This methodology provides a powerful tool for accessing strained and conformationally constrained molecules from readily available starting materials. acs.org

| Key Components | Light Source | Product Type |

| 2-Substituted benzothiazoline, N-hydroxyphthalimide ester, Olefin | Visible Light | Chiral cis-diarylcyclopropanes nih.govacs.org |

Simmons–Smith Reactions and Charette Modifications for Stereocontrolled Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes into cyclopropanes. tcichemicals.comnih.govorganicreactions.org The reaction typically employs a carbenoid, iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. nih.govwikipedia.org A key feature of this reaction is its stereospecificity, where the configuration of the double bond is retained in the cyclopropane product. wikipedia.org The reaction is compatible with a wide range of functional groups and proceeds via a concerted mechanism. organicreactions.orgmasterorganicchemistry.com

Several modifications have been developed to improve the reactivity and scope of the original Simmons-Smith protocol. The Furukawa modification involves the use of diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can increase the reaction rate and is particularly useful for less reactive substrates like vinyl ethers. wikipedia.org

The Charette modification introduces asymmetry into the Simmons-Smith reaction, especially for allylic alcohols. chem-station.com This is achieved by using a stoichiometric chiral additive, such as a dioxaborolane ligand derived from a chiral diol, which coordinates to the zinc carbenoid. The hydroxyl group of the allylic alcohol substrate acts as a directing group, leading to high levels of diastereoselectivity and enantioselectivity. chem-station.com This modification has proven to be a powerful tool for the synthesis of optically active cyclopropylmethanols. chem-station.com

| Reaction | Reagents | Key Feature |

| Simmons-Smith | CH₂I₂ / Zn(Cu) | Stereospecific cyclopropanation of alkenes. wikipedia.org |

| Furukawa Modification | CH₂I₂ / Et₂Zn | Increased reactivity, suitable for various substrates. wikipedia.org |

| Charette Modification | Chiral Dioxaborolane / Et₂Zn / CH₂I₂ | Asymmetric cyclopropanation of allylic alcohols. chem-station.com |

Derivatization Strategies for this compound Scaffold

The development of versatile chiral cyclopropane units is crucial for the synthesis of conformationally restricted analogues of biologically active compounds.

The synthesis of substituted cis-cyclopropane derivatives often relies on the development of versatile chiral building blocks that can be elaborated into the desired target molecules. A strategy has been developed for the synthesis of chiral cyclopropanes bearing two differentially functionalized carbon substituents in a cis relationship. nih.gov

For instance, (1S,2R)-2-(tert-butyldiphenylsilyloxy)methyl-1-formylcyclopropane has been synthesized and utilized as a key intermediate. nih.gov This chiral cis-cyclopropane unit can be prepared from (R)-epichlorohydrin and phenylsulfonylacetonitrile through a sequence involving cyclization and subsequent reductive desulfonylation. nih.gov The aldehyde and silyloxy-protected methyl groups on this scaffold can then be further manipulated to introduce the desired amine functionalities, leading to substituted this compound derivatives. This modular approach allows for the synthesis of various conformationally restricted analogues of bioactive molecules, such as histamine. nih.gov The availability of such versatile intermediates is key to exploring the chemical space around the this compound core.

Routes to Conformationally Locked this compound Scaffolds

The inherent rigidity of the cyclopropane ring can be further enhanced by incorporating it into bicyclic or polycyclic systems. These conformationally locked scaffolds are of significant interest as they can serve as rigid analogues of biologically active molecules, helping to elucidate bioactive conformations.

One effective strategy to create a conformationally locked this compound scaffold is through the synthesis of 2,5-diazabicyclo[4.1.0]heptane derivatives. This bicyclic system essentially "locks" the cis-conformation of the diamine within a fused ring structure. The synthesis of such a system has been achieved through the reaction of the disodium (B8443419) or dipotassium (B57713) salt of cis-1,2-bis(arenesulfonamido)cyclopropane with ethylene (B1197577) bromide. researchgate.net Analysis of the resulting bicyclic system by ¹H NMR spectroscopy has shown that it exists as a mixture of interconverting enantiomeric half-chair conformers, demonstrating a defined conformational behavior. researchgate.net

The general synthetic approach can be summarized as follows:

Protection of the amino groups: The amino groups of this compound are first protected, for example, as arenesulfonamides.

Deprotonation: The protected diamine is then treated with a strong base, such as sodium or potassium hydride, to form the corresponding disalt.

Cyclization: The resulting salt is reacted with a suitable dielectrophile, like ethylene bromide, to form the bicyclic scaffold.

This methodology provides a viable route to conformationally constrained analogues of this compound, which are valuable tools in drug design and the study of molecular recognition. The cyclopropane ring, in general, is a valuable tool for restricting the conformation of biologically active compounds to improve their activity and to investigate their bioactive conformations. nih.gov

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Protection of Amino Groups | Arenesulfonyl chloride |

| 2 | Formation of Disalt | Sodium hydride (NaH) or Potassium hydride (KH) |

| 3 | Cyclization | Ethylene bromide |

Scale-Up Preparation and Process Optimization of cis-Cyclopropanediamine

The transition from laboratory-scale synthesis to industrial production of cis-cyclopropanediamine requires the development of efficient, economical, and scalable processes. A significant challenge in the synthesis of cis-cyclopropanediamine is the common formation of a mixture of cis- and trans-isomers of its precursors, which can be difficult to separate.

An effective and improved process for the preparation of cis-cyclopropanediamine dihydrochloride (B599025) on a 100 g scale has been developed, which addresses the issue of isomer separation. researchgate.net A key step in this optimized process is the preparation of pure cis-cyclopropane-1,2-dicarboxylic acid from a mixture of cis- and trans-isomers. This is achieved through the formation of a cyclic acidic anhydride (B1165640). The cis-isomer readily forms the cyclic anhydride upon treatment with a dehydrating agent, while the trans-isomer does not. This difference in reactivity allows for the effective separation of the desired cis-isomer.

Synthesis of Cyclopropane-1,2-dicarboxylic Acid: A mixture of cis- and trans-cyclopropane-1,2-dicarboxylic acid is synthesized.

Formation of Cyclic Anhydride: The mixture of isomers is treated with a dehydrating agent (e.g., acetic anhydride or acetyl chloride). Only the cis-isomer forms the cyclic anhydride.

Separation: The cis-cyclic anhydride can be separated from the unreacted trans-dicarboxylic acid.

Hydrolysis of the Anhydride: The purified cis-cyclic anhydride is then hydrolyzed back to the pure cis-cyclopropane-1,2-dicarboxylic acid.

Conversion to Diamine: The pure cis-dicarboxylic acid is then converted to this compound, for example, through a Curtius rearrangement, followed by formation of the dihydrochloride salt.

This process has been demonstrated to be economical, industrially reliable, and easily scalable, making it a viable method for the large-scale production of cis-cyclopropanediamine. researchgate.net

| Process Step | Key Transformation | Advantage |

|---|---|---|

| Isomer Separation | Selective formation of the cyclic anhydride from the cis-isomer of cyclopropane-1,2-dicarboxylic acid. | Allows for efficient removal of the undesired trans-isomer. |

| Purification | Isolation of the cis-cyclic anhydride. | Yields a precursor of high isomeric purity. |

| Final Conversion | Conversion of the purified cis-precursor to the final diamine product. | Ensures the final product is the desired cis-isomer. |

Stereochemical Investigations and Control in Cis Cyclopropane 1,2 Diamine Chemistry

Absolute and Relative Stereochemistry Determination

The definitive assignment of both relative and absolute stereochemistry is fundamental to understanding and utilizing chiral molecules like cis-cyclopropane-1,2-diamine. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

The relative stereochemistry, which in this case is the cis relationship between the two amino groups, is confirmed by the IUPAC name (1S,2R)-cyclopropane-1,2-diamine and its corresponding SMILES notation C1C@@HN. nih.gov This notation unambiguously defines that both amine substituents reside on the same side of the cyclopropane (B1198618) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the stereochemistry of cyclopropane derivatives. dtic.mil The coupling constants between vicinal protons on the cyclopropane ring are particularly informative. For cis-isomers, the coupling constant (³J) between the two methine protons (CH-NH₂) is typically larger than that for the corresponding trans-isomer. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the spatial proximity of the two amino groups, as a strong NOE signal between the protons of the two amino groups or between the methine protons would be indicative of their cis relationship. wordpress.com

Table 1: Spectroscopic and Crystallographic Data for Stereochemical Determination of cis-Disubstituted Cyclopropanes

| Method | Observable | Expected Result for cis-Isomer | Reference Compound Example |

| X-ray Crystallography | 3D molecular structure | Amine groups on the same face of the ring | cis-1,2-Diacetoxy-1,2-diphenylcyclopropane researchgate.net |

| ¹H NMR Spectroscopy | Vicinal coupling constant (³JH,H) | Larger value compared to trans-isomer | General cyclopropane derivatives dtic.mil |

| NOE Spectroscopy | NOE enhancement | Strong signal between protons on C1 and C2 substituents | General organic compounds wordpress.com |

Diastereoselective Synthesis and Enantioselective Control Mechanisms

The synthesis of this compound with high stereochemical purity presents a significant challenge due to the thermodynamic preference for the formation of the trans-isomer in many cyclopropanation reactions. nih.gov Consequently, the development of diastereoselective and enantioselective methods is crucial for accessing this valuable chiral building block.

Diastereoselective Synthesis:

Strategies for the diastereoselective synthesis of cis-1,2-disubstituted cyclopropanes often involve directed cyclopropanation reactions or cycloaddition reactions that favor the formation of the cis product. While specific methods for the direct synthesis of this compound were not detailed in the provided search results, analogous syntheses of other cis-disubstituted cyclopropanes provide insight into potential strategies. For instance, organophotoredox-catalyzed [3+2] cycloadditions of N-aryl cyclopropylamines with N-vinylphthalimides have been reported to yield cis-cyclopentane-1,2-diamine (B3003292) derivatives with high diastereoselectivity, showcasing a potential pathway that could be adapted. rsc.org

Enantioselective Control Mechanisms:

Achieving enantioselective control in the synthesis of chiral cis-cyclopropanes typically relies on the use of chiral catalysts or auxiliaries. Recent advancements have demonstrated modular approaches for the enantioselective synthesis of cis-cyclopropanes from olefins. nih.govacs.org These methods often employ chiral transition metal catalysts, such as those based on rhodium or copper, which can effectively control the facial selectivity of the cyclopropanation reaction.

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclopropane derivatives. Engineered enzymes can catalyze cyclopropanation reactions with high enantio- and diastereoselectivity, offering a green and efficient alternative to traditional chemical methods. nsf.gov

The Michael-initiated ring closure (MIRC) reaction is another versatile method for the enantioselective synthesis of cyclopropanes. By employing chiral phase-transfer catalysts or organocatalysts, it is possible to produce highly functionalized cis-cyclopropanes as single diastereoisomers with good to excellent enantioselectivity. rsc.org

Table 2: Strategies for Stereoselective Synthesis of cis-Disubstituted Cyclopropanes

| Strategy | Key Features | Example Reaction Type |

| Directed Cyclopropanation | A directing group on the substrate guides the cyclopropanating agent to one face of the double bond. | Simmons-Smith reaction of allylic alcohols. acs.org |

| Chiral Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Rhodium-catalyzed cyclopropanation of olefins. organic-chemistry.org |

| Biocatalysis | Engineered enzymes provide a highly selective environment for the cyclopropanation reaction. | Heme protein-catalyzed carbene transfer. nsf.gov |

| Michael-Initiated Ring Closure (MIRC) | Use of chiral catalysts or auxiliaries to control the stereochemical outcome of the ring closure. | Enantioselective cyclopropanation using Cinchona-derived phase-transfer catalysts. rsc.org |

Conformational Analysis of the Cyclopropane Ring and Amine Substituents

The conformation of this compound is largely dictated by the rigid, planar geometry of the three-membered ring. Unlike larger cycloalkanes, the cyclopropane ring has no conformational flexibility; the three carbon atoms are locked in a single plane. researchgate.net This rigidity has profound implications for the orientation of the amine substituents.

The cis configuration forces the two amino groups to be eclipsed, leading to significant steric repulsion, often referred to as "cyclopropylic strain." researchgate.net This strain plays a crucial role in determining the rotational conformation of the C-N bonds. The molecule will adopt a conformation that minimizes the steric interactions between the two amino groups and between the amino groups and the vicinal C-H bonds of the cyclopropane ring.

Computational studies and spectroscopic methods, such as NMR, are invaluable for elucidating the preferred conformations. Theoretical calculations can predict the rotational energy barriers around the C-N bonds and identify the lowest energy conformers. nih.govresearchgate.net NMR spectroscopy, through the analysis of coupling constants and NOE data, can provide experimental evidence for the predominant conformation in solution.

The orientation of the lone pairs of the nitrogen atoms is also a key conformational feature. They can be oriented in a variety of ways relative to each other and to the cyclopropane ring, which can influence the molecule's basicity and its ability to act as a bidentate ligand in coordination chemistry.

Table 3: Key Conformational Features of this compound

| Feature | Description | Consequence |

| Ring Geometry | Planar and rigid | No ring flipping or puckering. researchgate.net |

| Substituent Orientation | cis and eclipsed | Significant steric strain ("cyclopropylic strain"). researchgate.net |

| C-N Bond Rotation | Restricted rotation | Preferred rotamers to minimize steric hindrance. |

| Nitrogen Lone Pair Orientation | Variable | Influences basicity and ligand properties. |

Impact of Ring Strain on Stereochemical Outcomes

The high degree of ring strain in the cyclopropane ring, a combination of angle strain and torsional strain, significantly influences its chemical reactivity and the stereochemical course of its reactions. nih.gov This inherent strain is a driving force in many reactions involving cyclopropane derivatives and can be harnessed to achieve specific stereochemical outcomes.

In the context of synthesis, the ring strain can affect the transition state energies of competing reaction pathways, thereby influencing the diastereoselectivity. For example, in reactions where a stereocenter is formed adjacent to the cyclopropane ring, the strain can favor the formation of one diastereomer over another by dictating the most stable approach trajectory of the incoming reagent.

Furthermore, the electronic nature of the strained C-C bonds in cyclopropane, which have a higher degree of p-character than typical C-C single bonds, can influence the stereoselectivity of reactions at the substituent groups. This unique electronic structure can affect the acidity of the N-H protons and the nucleophilicity of the nitrogen lone pairs, which in turn can impact the stereochemical outcome of reactions involving the amine groups.

While direct studies on the impact of ring strain on the stereochemical outcomes of this compound reactions were not found in the search results, the well-established principles of strain-release chemistry in cyclopropanes suggest that this is a critical factor to consider in the design of stereoselective transformations involving this molecule.

Coordination Chemistry of Cis Cyclopropane 1,2 Diamine and Its Metal Complexes

Ligand Design Principles for cis-Cyclopropane-1,2-diamine and Derivatives

The design of ligands for metal complexes is pivotal in dictating the resulting coordination geometry, stability, and reactivity of the complex. For this compound, several key principles govern its behavior as a ligand. The rigid cyclopropane (B1198618) backbone significantly restricts the conformational flexibility of the molecule. This inherent rigidity, stemming from the strained three-membered ring, pre-organizes the two amino groups for chelation.

The cis configuration is crucial, as it positions both amine donors on the same face of the cyclopropane ring, enabling them to bind to a single metal center in a chelating fashion, forming a stable five-membered ring. This contrasts with the trans-isomer, which cannot act as a chelating ligand. The bite angle of the N-M-N bond formed by this compound is largely fixed due to the rigid carbon skeleton, a feature that can be exploited to control the geometry and stereochemistry at the metal center.

Derivatives of this ligand can be designed by modifying the amine groups or the cyclopropane ring itself. N-alkylation or N-arylation of the amine groups can introduce steric bulk, which can be used to create a specific chiral pocket around the metal center, influencing the enantioselectivity of catalytic reactions. researchgate.net Furthermore, substitution on the third carbon of the cyclopropane ring can modulate the electronic properties and steric profile of the ligand without directly altering the coordinating amine groups. These design principles make this compound and its derivatives valuable scaffolds in the development of chiral catalysts and complexes with tailored properties. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the diamine ligand with a suitable metal salt precursor in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand and elucidate the structure of the resulting complex.

Palladium(II) Complexes

The synthesis of Palladium(II) complexes with diamine ligands often proceeds by reacting the ligand with a palladium(II) precursor, such as potassium tetrachloropalladate(II) (K₂PdCl₄) or palladium(II) acetate (B1210297). nih.gov For this compound, a typical reaction would involve its addition to an aqueous or alcoholic solution of the palladium salt, leading to the formation of a square planar [Pd(this compound)Cl₂] complex.

Characterization of these complexes involves several analytical methods.

Infrared (IR) Spectroscopy: Coordination of the amine groups to the palladium center is evidenced by a shift in the N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand framework within the complex.

High-Resolution Mass Spectrometry (HRMS): This technique confirms the molecular weight and elemental composition of the complex. nih.gov

Single Crystal X-ray Diffraction: When suitable crystals can be obtained, this method provides definitive structural information, including bond lengths and angles. nih.gov In similar square planar palladium(II) bis-chelated complexes, Pd-N bond lengths are typically in the range of 2.00-2.02 Å. nih.gov

| Complex Type | Pd-N Bond Length (Å) | N-Pd-N Bond Angle (°) | Reference |

|---|---|---|---|

| cis-bis-(l-valinato)palladium(II) | 2.0054(15) - 2.0110(16) | 96.90(6) | nih.gov |

| cis-bis-(serinato)palladium(II) | 2.0114(18) - 2.0173(19) | 100.23(7) | nih.gov |

Rhodium(I) and Ruthenium(II) Complexes

Rhodium(I) Complexes: The synthesis of Rhodium(I) complexes with this compound can be achieved by reacting the ligand with a suitable Rh(I) precursor, such as [Rh(CO)₂Cl]₂ or [Rh(diene)Cl]₂ (where diene = 1,5-cyclooctadiene (B75094) (cod) or norbornadiene (nbd)). These reactions typically yield square planar Rh(I) complexes.

Ruthenium(II) Complexes: Ruthenium(II) complexes are commonly synthesized from polymeric [RuCl₂(diene)]n precursors. researchgate.netresearcher.life The reaction with an excess of a diamine ligand, such as this compound, in a solvent like toluene (B28343) can afford octahedral derivatives of the type [RuCl₂(diene)(diamine)]. researchgate.netresearcher.life

Characterization methods for these complexes include:

X-ray Diffraction: This technique is crucial for determining the coordination geometry, which is typically square planar for Rh(I) and distorted octahedral for Ru(II). For a representative Ru(II) complex, Ru-N bond lengths are around 2.240(2) Å. researchgate.net

NMR Spectroscopy: ¹H NMR is used to analyze the ligand environment and confirm coordination.

IR Spectroscopy: This is used to identify characteristic bands, such as the C=O stretches in carbonyl complexes or Ru-H stretches in hydride species. researchgate.net

| Complex | Geometry | Key Bond Length (Å) | Key Spectroscopic Data | Reference |

|---|---|---|---|---|

| [RuCl(H)(cod)(tmeda)] | Distorted Octahedral | Ru-N: 2.240(2) | Ru-H stretch | researchgate.net |

Nickel(II) Complexes

Nickel(II) complexes containing diamine ligands are readily synthesized by reacting a nickel(II) salt, such as NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O, with the diamine in a 1:2 or 1:3 molar ratio in a solvent like ethanol (B145695) or methanol. rsc.orgugm.ac.id The reaction of Ni(II) salts with this compound is expected to form octahedral complexes with a general formula of [Ni(diamine)₃]²⁺ or [Ni(diamine)₂(solvent)₂]²⁺.

The characterization of these paramagnetic Ni(II) complexes involves:

Elemental Analysis: To confirm the stoichiometry of the complex. rsc.org

Magnetic Susceptibility Measurements: To determine the magnetic moment, which is characteristic of high-spin octahedral Ni(II) complexes (typically around 2.8-3.3 μB). chemijournal.com

Electronic Absorption Spectroscopy (UV-Vis): The spectra of octahedral Ni(II) complexes typically show three spin-allowed d-d transitions. chemijournal.com

X-ray Crystallography: Provides definitive structural proof of the octahedral coordination environment. In a related bis(N-D-aldosylpropane-1,3-diamine)nickel(II) complex, the nickel atom is octahedrally coordinated by two tridentate ligands. rsc.org

| Property | Typical Value/Observation | Technique | Reference |

|---|---|---|---|

| Geometry | Octahedral | X-ray Crystallography | rsc.orgchemijournal.com |

| Magnetic Moment | Paramagnetic (2.8-3.3 μB) | Magnetic Susceptibility | chemijournal.com |

| Electronic Transitions | Three d-d bands | UV-Vis Spectroscopy | chemijournal.com |

Vanadium(IV) Complexes and Their Structural Analysis

Vanadium(IV) complexes are most commonly found as the vanadyl ion (VO²⁺). The synthesis of a vanadyl complex with this compound would likely involve the reaction of the ligand with a vanadyl precursor like vanadyl sulfate (B86663) (VOSO₄) or vanadyl acetylacetonate (B107027) ([VO(acac)₂]). The resulting complexes are typically five- or six-coordinate with a square pyramidal or distorted octahedral geometry, respectively. elsevierpure.com

Structural analysis is paramount for these complexes:

X-ray Crystallography: This is the definitive method for structural elucidation. In related complexes, tetradentate ligands bind with the donor atoms in the equatorial positions, trans to the vanadyl oxo group. elsevierpure.com It is expected that the bidentate this compound would also occupy two equatorial sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As V(IV) is a d¹ ion, it is paramagnetic. EPR spectroscopy is a powerful tool to probe the coordination environment of the vanadium center in solution. elsevierpure.com

UV-Visible Spectroscopy: This technique is used to observe the d-d electronic transitions, which are sensitive to the ligand field around the vanadium ion. elsevierpure.com

| Feature | Description | Analytical Method | Reference |

|---|---|---|---|

| Coordination Geometry | Square pyramidal or distorted octahedral | X-ray Crystallography | elsevierpure.com |

| Ligand Position | Chelating ligands typically occupy equatorial positions | X-ray Crystallography | elsevierpure.com |

| Paramagnetism | d¹ configuration makes the complex paramagnetic | EPR Spectroscopy | elsevierpure.com |

Platinum(II) Complexes

Platinum(II) complexes containing diamine ligands, such as cisplatin (B142131) analogues, are of significant interest. The synthesis of a cis-platinum(II) complex with this compound typically involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the diamine ligand in an aqueous solution. nih.gov This reaction leads to the substitution of two chloride ligands to form the neutral, square planar complex, [Pt(this compound)Cl₂].

Key characterization techniques include:

Multinuclear NMR Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are extensively used. ¹⁹⁵Pt NMR is particularly diagnostic of the coordination sphere around the platinum center. nih.gov

X-ray Diffraction: This provides unequivocal proof of the cis geometry and the square planar arrangement of the ligands. nih.gov

IR and Far-IR Spectroscopy: These methods are used to identify Pt-N and Pt-Cl stretching vibrations. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complex. nih.gov

The synthesis of enantiomerically pure complexes is also possible by using enantiopure forms of the chiral diamine ligand, which can be obtained through resolution or asymmetric synthesis. nih.gov

| Aspect | Details | Reference |

|---|---|---|

| Precursor | Potassium tetrachloroplatinate(II) (K₂PtCl₄) | nih.gov |

| Product Geometry | Square Planar | nih.gov |

| Key Characterization | ¹H, ¹³C, ¹⁹⁵Pt NMR; X-ray Diffraction | nih.govnih.gov |

Structural Elucidation of Metal-Diamine Coordination Geometries

The precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their reactivity and potential applications. The primary technique for unambiguously determining these structures is single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectroscopy also provide valuable insights into the coordination environment of the metal ion.

X-ray Crystallography: This powerful technique would provide precise measurements of bond lengths, bond angles, and coordination geometries of metal complexes containing the this compound ligand. Key structural parameters that would be determined include:

Metal-Nitrogen (M-N) bond lengths: These distances would indicate the strength of the coordination bond.

N-M-N bond angle: This angle within the chelate ring formed by the diamine and the metal center is indicative of the strain imposed by the cyclopropane backbone.

Conformation of the chelate ring: The puckering of the five-membered ring formed upon chelation would be determined.

Due to the cis configuration of the amino groups on the rigid cyclopropane ring, the ligand is expected to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. The bite angle of the ligand, which is the N-M-N angle, would be a critical parameter to determine from the crystal structure.

Spectroscopic Techniques:

NMR Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the coordination of the diamine to the metal. Changes in the chemical shifts of the protons and carbons of the cyclopropane ring upon coordination would provide evidence of complex formation.

Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum would shift to lower frequencies upon coordination to a metal ion, providing further evidence of complexation.

UV-Visible Spectroscopy: The electronic transitions observed in the UV-Vis spectrum are characteristic of the coordination geometry and the d-orbital splitting of the metal ion.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a single-crystal X-ray diffraction study of a hypothetical square planar platinum(II) complex, [Pt(this compound)Cl2].

| Parameter | Hypothetical Value |

| Pt-N1 Bond Length (Å) | 2.05 |

| Pt-N2 Bond Length (Å) | 2.06 |

| Pt-Cl1 Bond Length (Å) | 2.30 |

| Pt-Cl2 Bond Length (Å) | 2.31 |

| N1-Pt-N2 Bond Angle (°) | 85.0 |

| Cl1-Pt-Cl2 Bond Angle (°) | 92.0 |

| N1-Pt-Cl1 Bond Angle (°) | 91.5 |

| N2-Pt-Cl2 Bond Angle (°) | 91.5 |

| Coordination Geometry | Square Planar |

Electronic Structure Studies of Metal-cis-Diamine Complexes

The electronic structure of metal complexes dictates their spectroscopic properties, reactivity, and magnetic behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of coordination compounds.

Density Functional Theory (DFT) Calculations: DFT calculations on metal complexes of this compound would provide a detailed understanding of the bonding and electronic properties. Key insights that could be gained include:

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the energies and intensities of electronic transitions, which can be correlated with experimental UV-Vis spectra. This allows for the assignment of observed spectral bands to specific electronic transitions (e.g., d-d transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT)).

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution, hybridization, and the nature of the donor-acceptor interactions between the diamine ligand and the metal center.

For a typical square planar d8 metal complex, such as one with Pt(II), the d-orbitals would split in energy, and the HOMO-LUMO gap would be a key determinant of the complex's reactivity and photophysical properties. A molecular orbital diagram would visually represent the interaction between the metal d-orbitals and the ligand orbitals.

A hypothetical data table summarizing the results of a DFT study on a [Pt(this compound)Cl2] complex is presented below.

| Property | Hypothetical Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 |

| Major Contribution to HOMO | Pt dz2, Cl p |

| Major Contribution to LUMO | Pt dx2-y2 |

| Calculated λmax (nm) (TD-DFT) | 350 |

| NBO Charge on Pt | +0.8 |

| NBO Charge on N | -0.5 |

Applications in Asymmetric Catalysis

cis-Cyclopropane-1,2-diamine as Chiral Ligands in Metal-Catalyzed Reactions

The conversion of a simple diamine into a more complex Schiff base or salen-type ligand is a common strategy to create effective catalysts for asymmetric transformations. These ligands coordinate with a metal ion, creating a chiral environment that can selectively produce one enantiomer of the product.

Asymmetric Cyclopropanation Reactions

The synthesis of chiral cyclopropanes is a significant goal in organic chemistry, as this motif is present in many biologically active molecules. While metal-catalyzed asymmetric cyclopropanation is a well-established field, the use of ligands specifically derived from this compound is not prominently documented in peer-reviewed literature. Research in this area tends to focus on other C₂-symmetric ligands. For instance, salen-type ligands derived from the structurally related cis-2,5-diaminobicyclo[2.2.2]octane have been successfully used in cobalt-catalyzed asymmetric cyclopropanation. nih.gov

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines. This reaction typically employs ruthenium, rhodium, or iron catalysts coordinated to a chiral ligand. While ligands based on N-sulfonylated 1,2-diphenylethylenediamine are classic examples for this transformation, the application of this compound derivatives is not widely reported. Studies on the analogous cis-1,2-diaminocyclohexane (B74578) (cis-DACH) have suggested that these ligands are often less effective for ATH compared to their trans-counterparts. researchgate.net

Enantioselective Epoxidation of Olefins

The enantioselective epoxidation of olefins to produce chiral epoxides is a cornerstone of asymmetric catalysis, with manganese-salen complexes derived from trans-1,2-diaminocyclohexane being particularly famous (Jacobsen-Katsuki epoxidation). The development of catalysts for the epoxidation of cis-olefins remains an active area of research. organic-chemistry.org While modular ligands based on cis-DACH have been developed for the epoxidation of non-conjugated olefins, researchgate.net there is a lack of specific data on the use of ligands derived from this compound for this purpose.

Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a valuable carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are precursors to 1,2-amino alcohols. Copper complexes of chiral diamines are often used as catalysts. researchgate.net Research into conformationally locked derivatives of cis-1,2-diaminocyclohexane has shown that these scaffolds can be used as ligands in the asymmetric Henry reaction, affording moderate to good enantioselectivities depending on the ligand structure and reaction conditions. researchgate.netresearchgate.net This provides a conceptual basis for the potential application of similarly structured this compound ligands, though specific examples are not readily found in the literature.

Michael-Initiated Ring Closure (MIRC) Reactions

There appears to be a conceptual misunderstanding in applying this compound as a catalyst for Michael-Initiated Ring Closure (MIRC) reactions. The MIRC reaction is a method used to synthesize cyclopropane (B1198618) rings from a Michael acceptor and a nucleophile. It is not a reaction that is typically catalyzed by an external chiral diamine ligand.

A more relevant application would be the use of this compound or its derivatives as an organocatalyst for an asymmetric Michael addition. Chiral diamines can activate substrates through the formation of enamines or through hydrogen bonding, facilitating the stereoselective addition of a nucleophile to a Michael acceptor. While this is a prominent area of organocatalysis, specific studies employing this compound for this purpose are not well-documented. beilstein-journals.orgmdpi.com

Stereochemical Induction and Enantioselectivity in Catalytic Systems

The stereochemical outcome in catalytic systems using chiral diamine ligands is governed by the three-dimensional structure of the metal-ligand complex. The ligand's backbone, such as the rigid cyclopropane ring, dictates the orientation of substituents that create a chiral pocket around the metal's active site. This chiral environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.

For salen-type complexes, the geometry of the diamine bridge determines whether the ligand coordinates to the metal in a planar (trans) or a folded (cis) conformation. researchgate.netrsc.org A cis-diamine backbone, like that of this compound, would naturally favor a cis-β or cis-α coordination geometry. This folded arrangement creates a distinct chiral environment compared to the more common planar complexes derived from trans-diamines. The steric bulk and electronic properties of the substituents on the salen ligand can be fine-tuned to optimize enantioselectivity by maximizing the energetic difference between the transition states leading to the two possible product enantiomers. organic-chemistry.org While these principles are well-established, their specific application to catalysts derived from this compound awaits detailed investigation.

Catalyst Design and Ligand Optimization for Enhanced Performance

The rigid C2-symmetric scaffold of this compound makes it an exceptional building block for the design of chiral ligands in asymmetric catalysis. Its conformational rigidity allows for the effective transfer of stereochemical information from the ligand to the catalytic process, which is essential for achieving high levels of enantioselectivity. The rational design of catalysts based on this diamine core involves embedding it within larger, tunable ligand architectures. Optimization of these ligands is achieved by systematically modifying their steric and electronic properties to maximize catalyst performance in specific chemical transformations.

A prominent example of catalyst design involves the synthesis of chiral phosphanyl-oxazoline (PHOX) ligands that incorporate a conformationally rigid cyclopropyl (B3062369) backbone. doaj.orgbeilstein-journals.org In these systems, the diamine can be derivatized to form part of the oxazoline (B21484) ring or to link the phosphine (B1218219) and oxazoline moieties. Mechanistic modeling and crystallographic studies are often employed to predict the optimal ligand structure, leading to highly efficient and selective catalytic systems. doaj.org

Research into the intermolecular asymmetric Heck reaction provides a clear illustration of ligand optimization. beilstein-journals.org A novel class of chiral PHOX ligands with a cyclopropyl backbone was synthesized and tested. The optimization process involved screening different reaction conditions and ligand substituents to enhance both reaction efficiency and enantioselectivity. For instance, in the asymmetric arylation of 2,3-dihydrofuran (B140613), ligand L1 was initially tested under various conditions. It was found that the reaction proceeded efficiently but with only moderate enantioselectivity in the presence of palladium acetate (B1210297) and Hünig's base. beilstein-journals.org This highlights the iterative process of ligand optimization, where initial results guide further modifications to the ligand structure to improve stereochemical control.

The following table summarizes the optimization of the asymmetric Heck arylation of 2,3-dihydrofuran using a cyclopropane-based PHOX ligand, demonstrating the effect of different bases and palladium sources on the reaction outcome.

Table 1: Optimization of Asymmetric Heck Reaction with a Cyclopropane-Based PHOX Ligand

| Entry | Palladium Source | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | N,N-Dicyclohexylmethylamine | Dioxane | 95 | 55 |

| 2 | Pd₂(dba)₃·CHCl₃ | N,N-Dicyclohexylmethylamine | Dioxane | 95 | 60 |

| 3 | Pd(OAc)₂ | i-Pr₂NEt (Hünig's base) | Dioxane | 95 | 65 |

| 4 | Pd₂(dba)₃·CHCl₃ | i-Pr₂NEt (Hünig's base) | Dioxane | 95 | 67 |

Data sourced from studies on the asymmetric arylation of 2,3-dihydrofuran. beilstein-journals.org

Further optimization can involve modifying the electronic and steric properties of the ligand itself. For example, in the palladium-catalyzed asymmetric allylic amination, changing from one chiral ligand (L1) to another (L2) with different substituents resulted in a significant improvement in enantiomeric excess from the mid-80s to over 90% ee. nih.gov This demonstrates the profound impact that subtle changes in ligand architecture can have on the stereochemical outcome of a reaction.

Another strategy involves the use of phosphoramidite (B1245037) ligands derived from diamine scaffolds. In the development of a palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes, a thorough screening of various chiral nitrogen and phosphine ligands was conducted. nih.gov This screening identified a specific phosphoramidite ligand (L12) as optimal, affording the desired cyclopropane-fused γ-lactam product in good yield and high enantioselectivity. nih.gov

The table below shows the performance of different chiral ligands in the asymmetric hydrocyclopropanylation, illustrating the process of ligand selection for enhanced performance.

Table 2: Ligand Screening for Asymmetric Hydrocyclopropanylation of Alkynes

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | L10 (Phosphoramidite) | 65 | 78 |

| 2 | L11 (Phosphoramidite) | 71 | 82 |

| 3 | L12 (Phosphoramidite) | 76 | 85 |

Data reflects the synthesis of cyclopropane-fused γ-lactams. nih.gov

The design principles extend to other metal-catalyst systems as well. Cobalt(II)-salen complexes have been rationally designed to control cis- and trans-selectivity in cyclopropanation reactions. researchgate.net By modifying the chiral diamine component of the salen ligand, researchers can tune the catalyst to favor the formation of a specific diastereomer, which is a critical challenge in cyclopropane synthesis. researchgate.netnih.gov

Ultimately, the successful application of this compound in asymmetric catalysis hinges on the strategic design and meticulous optimization of ligands. By embedding the rigid diamine core into larger, electronically and sterically tunable frameworks like PHOX, phosphoramidites, or salen ligands, chemists can develop highly effective catalysts for a range of enantioselective transformations. doaj.orgnih.govresearchgate.net

Reactivity and Synthetic Transformations of Cis Cyclopropane 1,2 Diamine Scaffolds

Ring-Opening Reactions of Cyclopropane-1,2-diamine Derivatives

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, including electrophilic, nucleophilic, and radical pathways. nih.gov The regioselectivity of this ring-opening is highly dependent on the nature of the substituents on the ring and the reaction mechanism.

Electrophilic Ring-Opening: In derivatives of cyclopropane-1,2-diamine, the amino groups can be protonated under acidic conditions to form ammonium ions. These ammonium groups act as powerful σ-acceptors (electron-withdrawing groups). Theoretical and experimental studies on related systems, such as trans-2-phenylcyclopropylamine, have shown that strong σ-acceptor groups interact with the cyclopropane's 1e” orbital. nih.gov This interaction leads to a significant weakening and lengthening of the distal C-C bond (the bond opposite to the substituent), making it the primary site for electrophilic attack and cleavage. nih.gov In contrast, cyclopropanes substituted with π-acceptor groups typically undergo cleavage of the vicinal C-C bond (adjacent to the substituent). nih.gov Therefore, under superacidic conditions, derivatives of cis-cyclopropane-1,2-diamine are predicted to undergo ring-opening at the distal C-C bond. nih.gov

Radical Ring-Opening: Cyclopropane derivatives are also prone to ring-opening via radical mechanisms. nih.gov These reactions typically proceed through a common pathway:

Addition of an external radical to the cyclopropane scaffold. In derivatives with unsaturation, this addition occurs at the double bond. nih.gov

Formation of a cyclopropyl-substituted carbon radical. nih.gov

Rapid ring-opening of this highly strained radical to generate a more stable, linear alkyl radical. nih.gov

Subsequent reaction, often an intramolecular cyclization, to form the final product. nih.gov

This strategy has been widely used to synthesize a variety of more complex molecules from cyclopropane precursors. beilstein-journals.org

| Reaction Type | Key Reagent/Condition | Controlling Factor | Site of Bond Cleavage | Primary Intermediate |

|---|---|---|---|---|

| Electrophilic | Superacids (e.g., CF₃SO₃H) | σ-acceptor substituent (e.g., -NH₃⁺) | Distal (C2-C3) nih.gov | Dicationic species nih.gov |

| Radical | Radical Initiators (e.g., Ag(I)/Na₂S₂O₈) | Formation of the most stable radical | Typically C1-C2 or C1-C3 | Alkyl radical nih.gov |

Formation of Novel Heterocyclic Systems Incorporating the cis-Cyclopropane Moiety

While ring-opening reactions are a major pathway for cyclopropane reactivity, the cis-diamine scaffold can also be used as a rigid building block for the synthesis of complex heterocyclic systems where the three-membered ring is retained. A modular approach has been developed for the direct synthesis of cyclopropane-fused N-heterocycles, such as lactams, from unsaturated amines. nih.gov

This transformation proceeds through a sequence of reactions:

Acylation: An unsaturated amine is acylated using a reactive α-diazo acylating agent. nih.gov

Intramolecular (3+2) Cycloaddition: The resulting α-diazo amide intermediate undergoes an intramolecular [3+2] cycloaddition to form a 1-pyrazoline, a five-membered heterocyclic system fused to the original scaffold. nih.gov

Fragmentation: The pyrazoline intermediate is then subjected to thermolysis or photolysis, which causes it to extrude dinitrogen (N₂). This fragmentation step generates the final cyclopropane-fused lactam. nih.gov

This method is highly versatile, allowing for the creation of a wide spectrum of complex molecular architectures, including fused, bridged, and spiro ring systems, from simple, readily available starting materials. nih.gov The utility of this strategy has been demonstrated in the concise synthesis of therapeutic agents such as milnacipran and amitifadine. nih.gov

| Starting Amine Type | Resulting Heterocyclic System | Lactam Ring Size | Isolated Yield (%) |

|---|---|---|---|

| Allylic Amine | Fused γ-lactam | 5-membered | 82% |

| Homoallylic Amine | Fused δ-lactam | 6-membered | 70-82% |

| Bis-homoallylic Amine | Fused ε-lactam | 7-membered | Yield diminishes due to thermal decomposition |

| Cyclic Unsaturated Amine | Bridged Lactam | Variable | Good to excellent yields |

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Mechanism of Distal Bond Cleavage: As introduced in section 6.1, the presence of strong σ-acceptor groups, such as the ammonium cations formed by protonating the diamine, fundamentally alters the reactivity of the cyclopropane ring. Mechanistic studies indicate that these groups interact with the Walsh orbitals of the cyclopropane ring, specifically the 1e” orbital. nih.gov This electronic interaction leads to a selective weakening of the distal C-C bond. Consequently, when an electrophile attacks, the ring opens at this weakened distal bond, a process that is both regioselective and mechanistically distinct from the vicinal bond cleavage observed in cyclopropanes bearing π-acceptor substituents. nih.gov

Mechanism of Cyclopropane-Fused Heterocycle Formation: The synthesis of fused lactams described in section 6.2 follows a well-defined mechanistic pathway. nih.gov The key steps are the intramolecular [3+2] cycloaddition of an in-situ generated diazo compound onto an alkene, followed by the extrusion of nitrogen from the resulting pyrazoline. The initial acylation of the amine with an α-diazo acyl chloride creates the necessary precursor. This intermediate then cyclizes to form the fused pyrazoline. The final step, the fragmentation, is driven by the thermodynamic stability of the N₂ molecule. This streamlined sequence, often achievable in a one-pot procedure, represents an efficient method for building molecular complexity while preserving the rigid cyclopropane scaffold. nih.gov

Computational and Theoretical Studies

Quantum Mechanical Calculations of cis-Cyclopropane-1,2-diamine and its Complexes

Quantum mechanical calculations are fundamental to understanding the molecular structure and energetics of this compound. These calculations reveal that the high strain energy of the cyclopropane (B1198618) ring profoundly influences the molecule's electronic distribution. The geometry is characterized by C-C-C bond angles of approximately 60 degrees, a significant deviation from the ideal tetrahedral angle for sp³ hybridized carbons. The C-C bond lengths are around 1.51 Å.

The cis-configuration, with both amino groups on the same face of the ring, results in a specific nitrogen-to-nitrogen distance that makes it an effective bidentate ligand for forming metal complexes. Quantum chemical calculations on such complexes, often using methods like Density Functional Theory (DFT), can elucidate the nature of the metal-ligand bonding, the electronic structure of the complex, and its preferred geometry. aip.orgaip.org These studies analyze parameters like total energy, molecular geometry, and electronic states to understand the stability and properties of the resulting complexes. aip.org

Density Functional Theory (DFT) for Electronic and Structural Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules like this compound. DFT calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For cyclopropane-1,2-diamines, the HOMO energy is significantly influenced by the lone pairs of electrons on the nitrogen atoms, making these sites nucleophilic. Conversely, the LUMO's character is affected by the antibonding orbitals of the strained C-C bonds within the cyclopropane ring. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can be employed to study charge distribution and orbital interactions within the molecule. This analysis provides insights into the hybridization of atoms and the nature of the bonding, further clarifying the effects of the amino groups on the strained cyclopropane ring.

Table 1: Representative Calculated Structural Parameters for a Cyclopropane Ring

| Parameter | Typical Value |

|---|---|

| C-C Bond Length | ~1.51 Å |

| C-C-C Bond Angle | ~60° |

| H-C-H Bond Angle | ~115° |

Note: These are generalized values for the cyclopropane core; specific values for this compound would be determined from a detailed DFT optimization.

Molecular Modeling of Transition States in Asymmetric Reactions

The chiral nature of this compound makes it a valuable building block or ligand in asymmetric synthesis. Molecular modeling is a crucial tool for understanding how it influences the stereochemical outcome of a reaction. By modeling the transition states of reactions where this diamine or its derivatives are involved, chemists can rationalize and predict enantioselectivity.

These computational models calculate the relative energies of different transition state structures that lead to various stereoisomers. The transition state with the lower calculated energy corresponds to the major product observed experimentally. This analysis involves mapping the potential energy surface of the reaction, identifying the transition state structures, and performing frequency calculations to confirm their nature. For example, in a metal-catalyzed reaction using a chiral ligand derived from this compound, modeling can reveal key interactions, such as hydrogen bonding or steric hindrance, in the transition state that dictate which enantiomer is preferentially formed.

Prediction of Reactivity and Selectivity Profiles

Computational methods are increasingly used to predict the reactivity and selectivity of molecules before experiments are conducted. For this compound, DFT can be used to calculate various reactivity descriptors. The energies of the HOMO and LUMO, for instance, can indicate a molecule's ability to act as an electron donor or acceptor.

Maps of the molecular electrostatic potential (MEP) can visually identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. The nitrogen atoms of the amino groups are expected to be electron-rich, nucleophilic centers.

Furthermore, computational workflows can predict the stereoselectivity that a chiral ligand like this compound might induce in a catalytic reaction. By simulating the reaction mechanism and comparing the activation energies for pathways leading to different stereoisomers, a prediction of the product distribution can be made. This predictive power helps in the rational design of catalysts and reaction conditions to achieve desired chemical transformations with high selectivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Analytical Methodologies in Research on Cis Cyclopropane 1,2 Diamine

Spectroscopic Techniques for Structural and Stereochemical Assignments (excluding specific compound data)

Spectroscopic methods are indispensable for the initial identification and detailed structural analysis of cyclopropane (B1198618) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information regarding the molecular framework and the relative orientation of substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and stereochemistry of substituted cyclopropanes. dtic.mil Proton (¹H) NMR spectra, in particular, offer a wealth of information through chemical shifts and spin-spin coupling constants. The protons on the cyclopropane ring typically resonate in a specific region of the spectrum, and their chemical shifts are influenced by the electronic effects of the diamine substituents.

The stereochemical relationship between the protons on the cyclopropane ring can be deduced from the vicinal coupling constants (³J). Generally, the coupling constant between cis protons (protons on the same side of the ring) is larger than that between trans protons (protons on opposite sides of the ring). dtic.mil This difference allows for the unambiguous assignment of the relative stereochemistry of the substituents. Furthermore, the analysis of more complex spin systems, often with the aid of computational programs, can yield precise values for both geminal and vicinal couplings, providing deep insight into molecular geometry. dtic.mil Carbon-13 (¹³C) NMR provides complementary data on the carbon skeleton, with the hybridization of the carbon bonding orbitals in the strained cyclopropane ring influencing the chemical shifts and ¹³C-¹H coupling constants. dtic.mil

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibrations of the primary amine groups in cis-Cyclopropane-1,2-diamine are typically observed in the region of 3300-3500 cm⁻¹. The presence of the cyclopropane ring itself can be identified by characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Since this compound is a chiral molecule, existing as a pair of enantiomers, methods for separating these enantiomers and assessing enantiomeric purity are crucial. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most effective methods for this purpose. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. mdpi.comresearchgate.net Similar to chiral GC, chiral HPLC employs a chiral stationary phase to resolve the racemic mixture. mdpi.com Alternatively, the diamine can be derivatized with a chiral agent to form a pair of diastereomers, which can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel. nih.gov The separated diastereomers can then be converted back to the individual enantiomers of the diamine. Chiral HPLC is essential for determining the enantiomeric excess (% ee) of synthesized ligands and intermediates. researchgate.net

Beyond enantiomeric separation, both GC and HPLC are routinely used to assess the chemical purity of this compound samples by separating the target compound from starting materials, byproducts, and other impurities.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure and absolute configuration. researchgate.net

This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. For chiral molecules like this compound, crystallographic analysis of a derivative containing a heavy atom can determine the absolute configuration of a specific enantiomer through the anomalous dispersion effect. nih.gov

Comparative crystallographic analyses between cis and trans isomers of 1,2-disubstituted cyclopropanes reveal fundamental differences in their molecular geometry and crystal packing. In the case of cis-isomers, the substituents are located on the same face of the cyclopropane ring, which significantly influences intermolecular interactions, such as hydrogen bonding, in the solid state. The structural parameters obtained from X-ray diffraction, such as the C-C and C-N bond lengths, provide insight into the strain and electronic properties of the cyclopropane ring system.

Future Directions and Research Gaps in Cis Cyclopropane 1,2 Diamine Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of chiral cis-cyclopropanes is a known synthetic challenge, often requiring complex or substrate-specific catalytic systems to control diastereoselectivity over the more thermodynamically stable trans-isomer. nih.govnih.gov Current methodologies for producing chiral 1,2-diamines are extensive but direct, highly efficient, and stereoselective routes to cis-cyclopropane-1,2-diamine are not well-established. rsc.org Future research should focus on developing modular and scalable synthetic routes.

Key Research Objectives:

Asymmetric Cyclopropanation: Developing new catalytic systems for the direct asymmetric cyclopropanation of suitable alkene precursors to install the cis-diamine functionality. This could involve exploring transition metal catalysis or organocatalysis to achieve high diastereo- and enantioselectivity. rsc.org

Photochemical and Electrosynthetic Methods: Investigating modern synthetic techniques such as photoredox catalysis or electrosynthesis could provide novel pathways. For instance, a modular approach using visible-light-activated electron donor-acceptor (EDA) complexes has been successful for other chiral cis-cyclopropanes and could be adapted for diamine precursors. nih.govacs.org